2-(2-Chloro-4-fluorobenzyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c12-11-7-9(13)4-3-8(11)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2 |
InChI Key |
YHNZJUNNPCAZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The benzyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: 2-(2-Fluorobenzyl)pyrrolidine.
Scientific Research Applications
2-(2-Chloro-4-fluorobenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Key Observations:
The benzyl linker (CH₂ group) introduces spatial flexibility, which may optimize binding to hydrophobic pockets in biological targets compared to direct phenyl-substituted analogs.
Stereochemical Considerations :
- Enantiomers (e.g., CAS 1218935-59-1) highlight the importance of chirality in pharmacological activity, suggesting that the target compound’s stereochemistry (if chiral) could significantly influence its efficacy and safety profile .
Research Findings and Implications
- Structural Similarity Scores : Compounds like (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (similarity score: 1.00) share core pyrrolidine motifs but lack the benzyl-Cl/F substitution, underscoring the target compound’s uniqueness in balancing lipophilicity and electronic effects .
- Synthetic Intermediates : Derivatives such as (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (CAS 596817-06-0) suggest shared synthetic pathways involving halogenated intermediates, though their applications may diverge due to functional group differences .
Biological Activity
2-(2-Chloro-4-fluorobenzyl)pyrrolidine is an organic compound characterized by its unique structural features, including a pyrrolidine ring and a benzyl group with chlorine and fluorine substituents. These halogen atoms play a significant role in influencing the compound's chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is . The presence of halogen substituents is believed to enhance its binding affinity towards various biological targets, such as enzymes and receptors. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |
| Benzyl Group | Contains chlorine and fluorine substituents |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and potential antitumor applications.
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory pathways. Studies have indicated that its structural characteristics may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, derivatives similar to this compound have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antitumor Properties
Preliminary investigations suggest that this compound may possess antitumor activity. Its mechanism involves the inhibition of cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar structures have been noted for their efficacy against pancreatic cancer cell lines .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as COX-1 and COX-2.
- Receptor Binding : It is hypothesized that the halogen substituents enhance the binding affinity to receptor sites, which could lead to altered physiological responses.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzyl group significantly impact the biological activity of pyrrolidine derivatives. A comparative analysis with related compounds reveals:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Fluorobenzyl)pyrrolidine | Fluorine only on benzyl group | Lacks chlorine; potentially different biological activity |
| 3-(2-Chlorophenyl)pyrrolidine | Chlorine on a different position | May exhibit distinct pharmacological properties |
| 1-Benzylpyrrolidine | No halogen substituents | Serves as a baseline for comparison without halogen effects |
These variations highlight how specific substitutions can alter the compound's reactivity and interactions within biological systems.
Case Studies
Several case studies have focused on the synthesis and evaluation of related pyrrolidine derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that certain pyrrolidine analogs exhibited significant COX-2 inhibition with IC50 values around , comparable to celecoxib .
- Antitumor Evaluation : Research on pyrrolidine derivatives has shown promising results against various cancer cell lines, indicating potential pathways for therapeutic intervention .
- Molecular Docking Studies : Docking simulations have provided insights into how these compounds interact at the molecular level with target proteins, revealing potential for further optimization .
Q & A
Q. What techniques validate the absence of toxic byproducts in scaled syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
